molecular formula Cl6H36N14O6Ru3-14 B076757 Ruthenium Red tetrahydrate, pure CAS No. 12790-48-6

Ruthenium Red tetrahydrate, pure

Cat. No. B076757
CAS RN: 12790-48-6
M. Wt: 844.3 g/mol
InChI Key: IMVKVBRYNZXYAP-UHFFFAOYSA-H
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Description

Ruthenium Red tetrahydrate, pure, is a product of Thermo Scientific Chemicals, originally part of the Acros Organics product portfolio . It is used in biochemical reagents, staining reagents, stains, and dyes . The IUPAC name for this compound is bis (λ⁵-ruthenium (5+)) tetrahydrate ruthenium tetradecaazanide hexachloride dioxidandiide .


Molecular Structure Analysis

The molecular formula of Ruthenium Red tetrahydrate, pure is Cl6H36N14O6Ru3 . The InChI Key is IMVKVBRYNZXYAP-UHFFFAOYSA-H .


Chemical Reactions Analysis

Ruthenium Red has been used as a staining agent for single-cell analysis by inductively coupled plasma time-of-flight mass spectrometry (SC-ICP-TOF-MS) . It allows the simultaneous detection of Ru and multiple intrinsic elements in single cells .


Physical And Chemical Properties Analysis

Ruthenium Red tetrahydrate, pure appears as a dark red-purple crystalline powder . Its molar extinction coefficient is >=8000 l/ (mole.cm) (lambda max., 0.02 g/l H2O) . The UV Lambda max is 530 to 536 nm .

Safety And Hazards

Ruthenium Red tetrahydrate, pure is harmful if swallowed . It causes skin irritation and serious eye irritation . In case of contact, rinse immediately with plenty of water . If symptoms persist, medical attention should be sought .

Future Directions

Ruthenium Red has shown promise as a staining agent for future application in SC-ICP-TOF-MS research . Its fast staining process, non-effect on cell viability, and high efficiency make it a promising tool .

properties

IUPAC Name

azanide;oxygen(2-);ruthenium;ruthenium(5+);hexachloride;tetrahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/6ClH.14H2N.4H2O.2O.3Ru/h6*1H;18*1H2;;;;;/q;;;;;;14*-1;;;;;2*-2;;2*+5/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMVKVBRYNZXYAP-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].O.O.O.O.[O-2].[O-2].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Ru].[Ru+5].[Ru+5]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl6H36N14O6Ru3-14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

844.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ruthenium Red tetrahydrate, pure

CAS RN

12506-76-2, 12790-48-6
Record name Dodecaamminetriaquaoctachlorotrihydroxytriruthenium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012506762
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ruthenium(6+), tetradecaamminedi-mu-oxotri-, hexachloride, tetrahydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012790486
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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